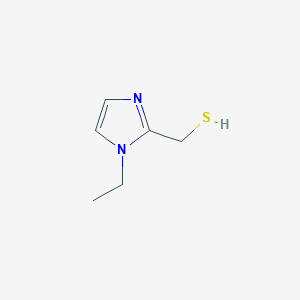
(1-ethyl-1H-imidazol-2-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-ethyl-1H-imidazol-2-yl)methanethiol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group attached to the nitrogen at position 1 and a methanethiol group attached to the carbon at position 2 of the imidazole ring. The presence of the thiol group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-imidazol-2-yl)methanethiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the methanethiol group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
(1-ethyl-1H-imidazol-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethyl-imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reactants used.
科学的研究の応用
(1-ethyl-1H-imidazol-2-yl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the thiol group.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the reactivity of the thiol group.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and polymers.
作用機序
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)methanethiol involves its interaction with biological molecules through the thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(1-methyl-1H-imidazol-2-yl)methanethiol: Similar structure but with a methyl group instead of an ethyl group.
(1-ethyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1-ethyl-1H-imidazol-2-yl)ethanol: Similar structure but with an ethyl group attached to the hydroxyl group.
Uniqueness
(1-ethyl-1H-imidazol-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to its analogs. The ethyl group also influences its chemical properties and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H10N2S |
|---|---|
分子量 |
142.22 g/mol |
IUPAC名 |
(1-ethylimidazol-2-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3 |
InChIキー |
BAGQZSZNDXSFJL-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(But-3-yn-1-yl)amino]-3-methylbenzoic acid](/img/structure/B15276001.png)
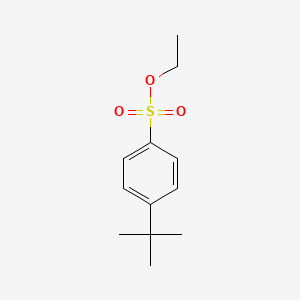
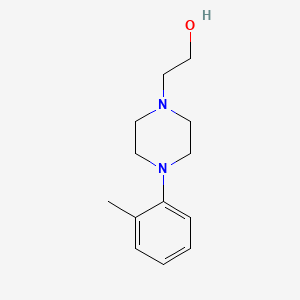
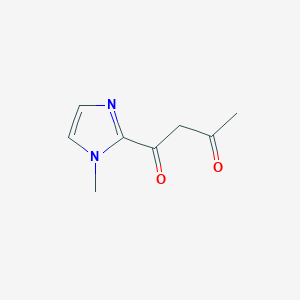
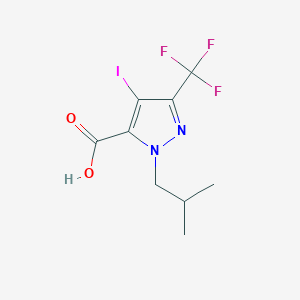


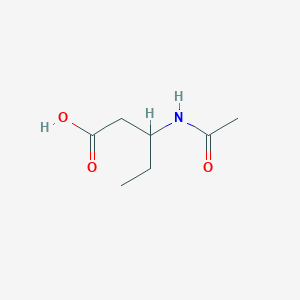
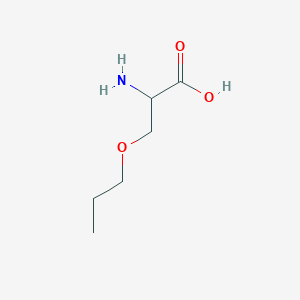

![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
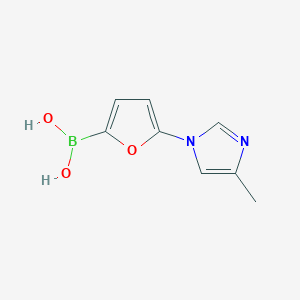
![1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate](/img/structure/B15276082.png)
